4-[(Oxolan-2-yl)methoxy]quinoline
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Overview
Description
4-[(Oxolan-2-yl)methoxy]quinoline is a versatile chemical compound with a unique structure that allows for various applications in scientific research. Its structure consists of a quinoline ring system substituted with an oxolan-2-ylmethoxy group, making it a valuable compound in drug synthesis and material science advancements.
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of targets, including bacterial dna gyrase and topoisomerase . These enzymes are crucial for bacterial DNA replication, making them popular targets for antibacterial drugs .
Mode of Action
For instance, by inhibiting bacterial DNA gyrase and topoisomerase, quinolines prevent the supercoiling of bacterial DNA, thereby inhibiting DNA replication and bacterial growth .
Biochemical Pathways
By inhibiting dna gyrase and topoisomerase, quinolines generally disrupt bacterial dna synthesis, affecting the broader pathway of bacterial replication .
Pharmacokinetics
Quinolones, a class of compounds related to quinolines, are known for their favorable pharmacokinetic properties, including good oral absorption and broad tissue distribution . These properties contribute to their high bioavailability, making them effective therapeutic agents .
Result of Action
By inhibiting key enzymes involved in bacterial dna replication, quinolines generally lead to the cessation of bacterial growth, contributing to their antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Oxolan-2-yl)methoxy]quinoline can be achieved through several methods. One common approach involves the reaction of quinoline with oxolan-2-ylmethanol under acidic conditions to form the desired product. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-[(Oxolan-2-yl)methoxy]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives with different functional groups, such as hydroxyl, amino, and alkyl groups. These derivatives have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
4-[(Oxolan-2-yl)methoxy]quinoline is used in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: A compound with a hydroxyl group at the 4-position of the quinoline ring.
2-Aminoquinoline: A compound with an amino group at the 2-position of the quinoline ring.
4-Methoxyquinoline: A compound with a methoxy group at the 4-position of the quinoline ring.
Uniqueness
4-[(Oxolan-2-yl)methoxy]quinoline is unique due to the presence of the oxolan-2-ylmethoxy group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s solubility, stability, and reactivity, making it a valuable tool in various research applications .
Properties
IUPAC Name |
4-(oxolan-2-ylmethoxy)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-6-13-12(5-1)14(7-8-15-13)17-10-11-4-3-9-16-11/h1-2,5-8,11H,3-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZCLCIMLNXVDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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